molecular formula C16H34S2Si B14271991 Trimethyl(2-nonyl-1,3-dithian-2-YL)silane CAS No. 141186-07-4

Trimethyl(2-nonyl-1,3-dithian-2-YL)silane

カタログ番号: B14271991
CAS番号: 141186-07-4
分子量: 318.7 g/mol
InChIキー: JYVWDSKYLUUNLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

    Trimethyl(2-nonyl-1,3-dithian-2-YL)silane: or ) has the chemical formula .

  • This compound features a silicon atom bonded to three methyl groups and a nonyl-substituted dithiane ring. The dithiane moiety consists of two sulfur atoms and a five-membered carbon ring.
  • Trimethylsilane is used in various applications due to its unique structure and reactivity.
  • 準備方法

      Synthetic Routes: Trimethylsilane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond reacts with an unsaturated organic compound.

      Reaction Conditions: Hydrosilylation typically occurs at elevated temperatures (e.g., 100-150°C) using platinum-based catalysts.

      Industrial Production: While not widely produced industrially, trimethylsilane can be obtained via laboratory-scale methods.

  • 化学反応の分析

      Reactivity: Trimethylsilane undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substrates.

  • 科学的研究の応用

      Chemistry: Trimethylsilane serves as a precursor for silicon-containing compounds, such as siloxanes and silanes.

      Biology and Medicine: Its use in biological research is limited, but it may find applications in drug delivery systems or as a protective coating.

      Industry: Trimethylsilane is employed in semiconductor manufacturing, where it contributes to thin film deposition processes.

  • 作用機序

    • The exact mechanism by which trimethylsilane exerts its effects depends on the specific application. For example:
      • In semiconductor processing, it participates in chemical vapor deposition (CVD) to form silicon-based films.
      • In drug delivery, it may enhance drug stability or control release kinetics.
  • 類似化合物との比較

    特性

    CAS番号

    141186-07-4

    分子式

    C16H34S2Si

    分子量

    318.7 g/mol

    IUPAC名

    trimethyl-(2-nonyl-1,3-dithian-2-yl)silane

    InChI

    InChI=1S/C16H34S2Si/c1-5-6-7-8-9-10-11-13-16(19(2,3)4)17-14-12-15-18-16/h5-15H2,1-4H3

    InChIキー

    JYVWDSKYLUUNLG-UHFFFAOYSA-N

    正規SMILES

    CCCCCCCCCC1(SCCCS1)[Si](C)(C)C

    製品の起源

    United States

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。